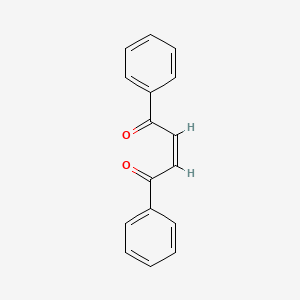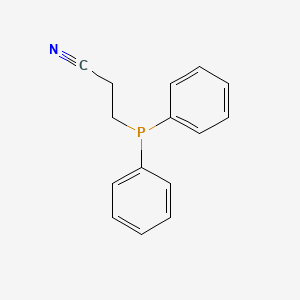![molecular formula C4H11NO3P- B14747100 [(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)
[(1R)-2-methyl-1-phosphonatopropyl]ammonium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1R)-2-methyl-1-phosphonatopropyl]ammonium is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1R)-2-methyl-1-phosphonatopropyl]ammonium typically involves the reaction of a suitable precursor with a phosphonate reagent under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
[(1R)-2-methyl-1-phosphonatopropyl]ammonium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce different phosphonate derivatives.
Wissenschaftliche Forschungsanwendungen
[(1R)-2-methyl-1-phosphonatopropyl]ammonium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of [(1R)-2-methyl-1-phosphonatopropyl]ammonium involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[(1R)-2-methyl-1-phosphonatopropyl]ammonium can be compared with other organophosphorus compounds, such as:
Phosphoramidites: Used in DNA/RNA synthesis.
H-Phosphonates: Known for their stability and unique reactivity.
Uniqueness
What sets this compound apart is its specific structural configuration and the unique properties conferred by the (1R) stereochemistry
Eigenschaften
Molekularformel |
C4H11NO3P- |
|---|---|
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
[(1R)-2-methyl-1-phosphonatopropyl]azanium |
InChI |
InChI=1S/C4H12NO3P/c1-3(2)4(5)9(6,7)8/h3-4H,5H2,1-2H3,(H2,6,7,8)/p-1/t4-/m1/s1 |
InChI-Schlüssel |
DGSLPJDIFKVSIB-SCSAIBSYSA-M |
Isomerische SMILES |
CC(C)[C@H]([NH3+])P(=O)([O-])[O-] |
Kanonische SMILES |
CC(C)C([NH3+])P(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



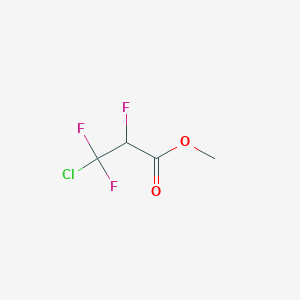
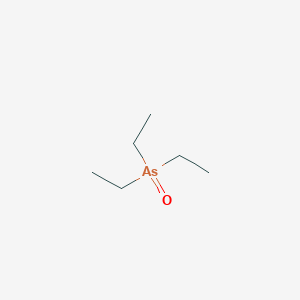


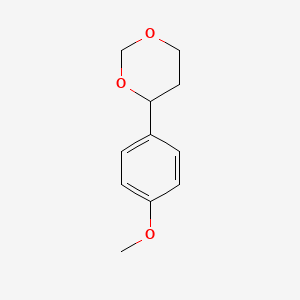

![Naphtho[1,2-c][1,2,5]selenadiazole](/img/structure/B14747081.png)
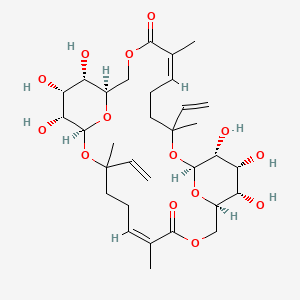
![((2R,3R)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide](/img/structure/B14747104.png)

